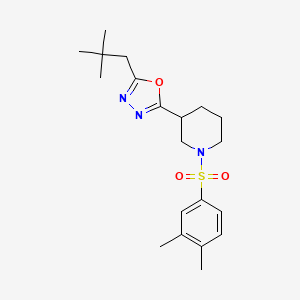
2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole, also known as DNPO, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that belongs to the family of oxadiazoles. DNPO has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for various research applications.
Wissenschaftliche Forschungsanwendungen
- Anticancer Agents Researchers have explored the potential of this compound as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. By disrupting key pathways, it may help suppress tumor growth and metastasis.
- The compound’s structural features suggest neuroprotective properties. Studies have investigated its effects on neuronal survival, oxidative stress, and inflammation. It could hold promise for conditions like Alzheimer’s disease, Parkinson’s disease, and stroke .
- Anti-inflammatory Activity Inflammation plays a crucial role in various diseases. Researchers have studied this compound’s anti-inflammatory potential, particularly in models of autoimmune disorders and chronic inflammation. Its unique structure may modulate immune responses.
- Antibacterial Agents The compound’s oxadiazole moiety contributes to its antibacterial activity. Investigations have focused on its efficacy against both Gram-positive and Gram-negative bacteria. It could be a valuable addition to the arsenal of antimicrobial agents.
- Cardiovascular Applications Some studies have explored the vasodilatory effects of this compound. By relaxing blood vessels, it may have implications for managing hypertension and improving blood flow. Further research is needed to validate these findings.
- Chemical Biology and Enzyme Inhibition Researchers have used this compound as a tool in chemical biology studies. Its interaction with specific enzymes provides insights into their mechanisms and potential therapeutic targets. For instance, it may inhibit kinases or proteases involved in disease pathways.
Neuroprotection and Neurodegenerative Diseases
Eigenschaften
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]-5-(2,2-dimethylpropyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-14-8-9-17(11-15(14)2)27(24,25)23-10-6-7-16(13-23)19-22-21-18(26-19)12-20(3,4)5/h8-9,11,16H,6-7,10,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZSYXKFQZGJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

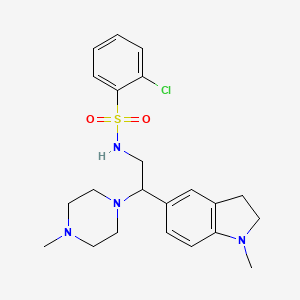
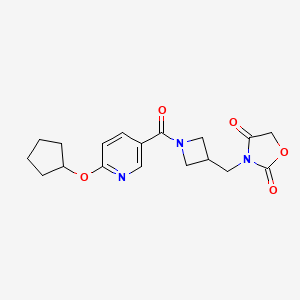

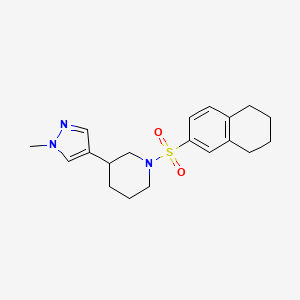
![(2E,5Z)-5-(2-oxoindolin-3-ylidene)-2-((E)-((1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazono)thiazolidin-4-one](/img/structure/B2717890.png)

![3-Benzyl-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2717892.png)
![ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2717893.png)
![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2717895.png)
![methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B2717897.png)
![(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B2717900.png)
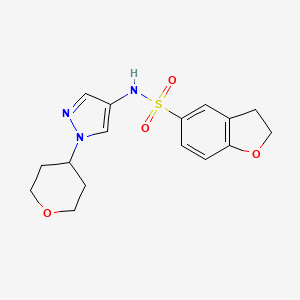
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)prop-2-enamide](/img/structure/B2717903.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2717906.png)